4E,7Z-Tridecadienyl acetate

Pheromone Structure-Activity Relationship Electroantennography

4E,7Z-Tridecadienyl acetate (CAS 57981-60-9) is an unsaturated carboxylic ester and a key component of the sex pheromone blend of the potato tuberworm moth, Phthorimaea operculella (Lepidoptera: Gelechiidae). First isolated and identified in 1975, this compound, with its specific (4E,7Z) geometric configuration, elicits male mating behaviors and serves as a primary attractant in both laboratory and field settings.

Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
CAS No. 57981-60-9
Cat. No. B013415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4E,7Z-Tridecadienyl acetate
CAS57981-60-9
Synonyms[(4Z,7E)-trideca-4,7-dienyl] acetate; 4E7Z-13Ac; 
Molecular FormulaC15H26O2
Molecular Weight238.37 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCOC(=O)C
InChIInChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15(2)16/h7-8,10-11H,3-6,9,12-14H2,1-2H3/b8-7-,11-10+
InChIKeyLELQZCNRZHLYFG-QEFCTBRHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4E,7Z-Tridecadienyl acetate (CAS 57981-60-9): A Species-Specific Lepidopteran Sex Pheromone Component for Targeted Pest Monitoring and Control


4E,7Z-Tridecadienyl acetate (CAS 57981-60-9) is an unsaturated carboxylic ester and a key component of the sex pheromone blend of the potato tuberworm moth, Phthorimaea operculella (Lepidoptera: Gelechiidae) [1]. First isolated and identified in 1975, this compound, with its specific (4E,7Z) geometric configuration, elicits male mating behaviors and serves as a primary attractant in both laboratory and field settings [2]. It is also utilized by the hawthorn red midget moth, Phyllonorycter corylifoliella .

Why 4E,7Z-Tridecadienyl acetate (CAS 57981-60-9) Cannot Be Replaced by Generic Analogs or Isomers


The procurement of 4E,7Z-Tridecadienyl acetate (CAS 57981-60-9) for scientific or industrial application is not a simple matter of acquiring any 'tridecadienyl acetate.' The biological activity of this semiochemical is exquisitely dependent on its precise stereochemistry and functional group. The corresponding alcohol analog is demonstrably inactive [1][2]. Furthermore, while this diene is a crucial component of the natural pheromone blend, it does not function in isolation; its optimal attractancy is achieved only in a specific blend with the triene component, 4E,7Z,10Z-tridecatrienyl acetate [3]. Using a single component or an incorrect isomer will result in failed field trapping, inaccurate monitoring data, and wasted resources. The following quantitative evidence delineates the specific, non-substitutable performance parameters that define the utility of this exact compound.

Quantitative Evidence Guide for 4E,7Z-Tridecadienyl acetate (CAS 57981-60-9): Performance vs. Comparators


Activity vs. Functional Group Analog: 4E,7Z-Tridecadienyl acetate is Active, the Corresponding Alcohol is Inactive

The biological activity of 4E,7Z-tridecadienyl acetate is contingent on the presence of the acetate functional group. The corresponding alcohol, 4E,7Z-tridecadien-1-ol, which is also present in female gland extracts, was found to be behaviorally inactive. It did not increase male responses in either laboratory bioassays or field trapping experiments [1][2].

Pheromone Structure-Activity Relationship Electroantennography

Synergistic Blend Requirement: 4E,7Z-Tridecadienyl acetate Enhances Source Location in a 1:1 Blend with the Triene Component

While 4E,7Z-tridecadienyl acetate (diene) is a necessary pheromone component, it is not sufficient for optimal male moth attraction. In both wind tunnel and field assays, male P. operculella were significantly better able to locate a pheromone source when presented with a 1:1 mixture of the diene and the triene (4E,7Z,10Z-tridecatrienyl acetate) compared to a source consisting of the triene alone [1]. The diene's specific role appears to be in mediating short-range orientation and close-range behaviors, thereby increasing the efficacy of the overall pheromone signal [1].

Pheromone Blend Behavioral Bioassay Synergism

Species Specificity: 4E,7Z-Tridecadienyl acetate is an Essential Attractant for Phthorimaea operculella and Phyllonorycter corylifoliella

The utility of 4E,7Z-tridecadienyl acetate is linked to its role in the chemical communication systems of specific lepidopteran pests. The compound is a confirmed attractant for male potato tuberworm moths (Phthorimaea operculella) and has been identified in the pheromone blend of the hawthorn red midget moth (Phyllonorycter corylifoliella) . This specificity is crucial for targeted pest monitoring, as it minimizes non-target effects common to broader-spectrum insecticides or less specific attractants.

Semiochemical Integrated Pest Management Species-Specific Attractant

Field Trap Performance: 4E,7Z-Tridecadienyl acetate Baited Traps Effectively Monitor Potato Moth Populations

The compound's practical utility is validated by its performance in field trapping systems. In a comparative field study, traps baited with 100 µg of 4E,7Z-tridecadienyl acetate were used to monitor potato moth populations [1]. While this study primarily compared trap designs, it confirms the compound's functionality as an effective field lure. The Atrakon C trap with a smaller sticky surface area was found to be 1.6 times more efficient at catching males per unit area than the same trap with a larger surface, and 2-2.4 times more efficient than a different trap design (Ferokon 1C), highlighting the importance of optimized delivery systems for the pheromone [1].

Pheromone Trapping Field Efficacy Pest Monitoring

Optimal Research and Industrial Application Scenarios for 4E,7Z-Tridecadienyl acetate (CAS 57981-60-9)


Targeted Monitoring of Potato Tuberworm Moth (Phthorimaea operculella) in Potato and Solanaceous Crop Fields

This is the primary industrial application for 4E,7Z-tridecadienyl acetate. As established, the compound is a key component of the female sex pheromone of P. operculella and is attractive to males in the field [1][2]. Its deployment in pheromone-baited traps provides a species-specific, environmentally sound method for monitoring pest population dynamics, timing insecticide applications, and assessing the efficacy of control measures [3]. Procurement should focus on high-purity material for formulation into monitoring lures, often as part of a blend with the triene component.

Mating Disruption Programs for Potato Tuberworm Moth Control

An extension of its attractant properties, 4E,7Z-tridecadienyl acetate can be used as an active ingredient in mating disruption formulations. By permeating the crop atmosphere with the synthetic pheromone, the ability of male moths to locate calling females is compromised, thereby reducing mating success and subsequent larval damage [1]. This application scenario is supported by the compound's proven role in the natural pheromone blend and its ability to influence male orientation behavior [2]. Procurement for this use case requires larger quantities of the compound for formulation into controlled-release dispensers.

Research on Lepidopteran Chemical Ecology and Olfactory Receptor Structure-Function

The well-characterized activity of 4E,7Z-tridecadienyl acetate makes it a valuable tool compound for basic research in insect chemical ecology. Its specific interaction with olfactory receptors in P. operculella can be used to study the molecular basis of odorant recognition, signal transduction, and the neural coding of complex pheromone blends [1]. The clear structure-activity relationship demonstrated by the inactivity of the corresponding alcohol [2] provides a defined comparator for probing the functional determinants of pheromone reception.

Synthesis and Formulation Development for Semiochemical Products

For industrial chemists and formulators, 4E,7Z-tridecadienyl acetate represents a benchmark compound for developing new synthetic routes, purification methods, and controlled-release formulations. Its defined stereochemistry (4E,7Z) presents a synthetic challenge, making it a useful target for demonstrating the utility of novel stereoselective methodologies [1]. Furthermore, its volatility and susceptibility to degradation necessitate the development of effective stabilizers and dispenser technologies, making it a model compound for formulation science in the semiochemical industry.

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